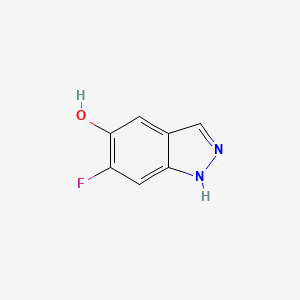

6-Fluoro-1H-indazol-5-ol

Description

Significance of Indazole Heterocycles in Medicinal Chemistry

Indazole and its derivatives are integral to the development of new therapeutic agents. austinpublishinggroup.com This class of heterocyclic compounds is noted for a wide array of biological and pharmaceutical applications, including as building blocks for the next generation of pharmaceuticals. researchgate.net The indazole nucleus is found in numerous synthetic compounds and exhibits a broad spectrum of pharmacological properties. austinpublishinggroup.com

The indazole scaffold is widely recognized as a "privileged structure" in drug discovery. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The versatility of the indazole core allows it to serve as a key pharmacophore in the development of treatments for a wide range of diseases. This privileged nature makes indazoles a valuable starting point for creating libraries of compounds with diverse biological activities. Research has shown that indazole-containing compounds can act as kinase inhibitors, anti-inflammatory agents, and much more.

The indazole ring system was first described by the renowned chemist Emil Fischer. capotchem.cn Early research focused on understanding the fundamental chemistry and tautomerism of this heterocyclic system. Over the last few decades, research efforts have intensified, driven by the discovery of significant pharmacological properties in synthetically prepared indazole compounds. austinpublishinggroup.com The development of new synthetic methodologies, including transition metal-catalyzed reactions, has greatly expanded the ability of chemists to create a vast array of substituted indazoles, fueling their exploration in drug discovery programs.

Overview of Fluorinated Heterocycles in Drug Design

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. When combined with heterocyclic structures like indazole, the unique properties of fluorine can lead to significant improvements in a drug candidate's performance.

Impact of Fluorine Substitution on Bioactivity and Pharmacokinetics

Strategically placing fluorine atoms in a molecule can have a profound impact on its biological activity and pharmacokinetic properties. The high electronegativity of fluorine can alter the electronic properties of a molecule, which can lead to enhanced binding affinity with its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic degradation. This often results in improved metabolic stability and a longer half-life for the drug in the body. Fluorine substitution can also influence a compound's lipophilicity, which in turn affects its absorption, distribution, and ability to permeate cell membranes.

Fluorine as a Modulator of Molecular Interactions

The small size and high electronegativity of the fluorine atom allow it to participate in unique molecular interactions that can enhance a drug's effectiveness. Fluorine can form favorable interactions with various protein residues, including hydrogen bonds and multipolar interactions with backbone amide groups. These interactions can significantly contribute to the binding affinity of a ligand to its target protein. By fine-tuning these molecular interactions through fluorination, medicinal chemists can optimize the potency and selectivity of drug candidates.

Specific Research Focus: 6-Fluoro-1H-indazol-5-ol

While the indazole scaffold and fluorine substitution are individually significant in medicinal chemistry, their combination in This compound presents a compound of interest for further research and development.

Currently, detailed research specifically on this compound is limited in publicly available scientific literature. It is primarily available as a research chemical, often used as a building block or intermediate in the synthesis of more complex molecules. capotchem.cnsigmaaldrich.com Its chemical properties are cataloged by several chemical suppliers.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1360884-19-0 |

| Molecular Formula | C₇H₅FN₂O |

| Molecular Weight | 152.13 g/mol |

Data sourced from chemical supplier specifications. capotchem.cn

The potential utility of this compound can be inferred from research on its structural isomers and related molecules. For instance, the isomeric compound 6-fluoro-1H-indazol-3-ol has been identified as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme considered a potential target for treating schizophrenia. nih.gov In that study, the 6-fluoro-substituted indazolol showed significant activity, highlighting the potential of this scaffold. nih.gov

Furthermore, the broader 6-fluoro-1H-indazole moiety has been incorporated into more complex molecules with therapeutic potential. A patent for ERK kinase inhibitors, which are investigated for cancer treatment, describes a compound containing a 6-fluoro-1H-indazol-1-yl group, suggesting the use of derivatives of 6-fluoro-1H-indazole as intermediates in the synthesis of these inhibitors. epo.org

The research into related fluorinated indazoles indicates that this compound is a valuable chemical tool. Its structure combines the privileged indazole core with a strategically placed fluorine atom, making it a promising starting material for the synthesis of novel compounds with potential applications in various areas of therapeutic research. Further investigation is warranted to fully elucidate the specific biological activities and potential applications of this compound itself.

Rationale for Investigating this Specific Fluorinated Indazole Derivative

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. rsc.orgnih.gov Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity. rsc.orgnih.gov

The investigation into This compound is driven by several key factors:

Enhanced Biological Activity: The presence of a fluorine atom at the 6-position of the indazole ring has been shown to significantly impact biological activity. For instance, fluorinated indazoles have demonstrated enhanced inhibitory potency and selectivity against nitric oxide synthase (NOS). researchgate.netresearchgate.net Furthermore, a fluorine substituent at the 6-position of an indazole derivative was found to be crucial for improved enzymatic activity and cellular potency against fibroblast growth factor receptor (FGFR). nih.gov

Kinase Inhibition Potential: The indazole scaffold is a common feature in many kinase inhibitors. chim.itnih.gov The ERK/MAPK pathway, which is frequently activated in many cancers, is a key target. epo.org A patent has described a derivative containing the 6-fluoro-1H-indazol-1-yl moiety as an inhibitor of ERK, highlighting the potential of this specific scaffold in cancer therapy. epo.org

Structural Analogy to Bioactive Molecules: The 5-hydroxy-1H-indazole core is a known pharmacophore. The synthesis of N-aryl-5-hydroxy indazoles has been reported, and these compounds serve as valuable precursors for further functionalization. researchgate.net The combination of the 5-hydroxyl group, which can act as a hydrogen bond donor and a site for further chemical modification, with the 6-fluoro substituent presents an intriguing template for drug design.

Current Gaps in the Literature Regarding this compound

Despite the clear rationale for its investigation, a comprehensive review of the scientific literature reveals a significant gap in knowledge specifically concerning This compound . While numerous studies focus on the broader class of fluorinated indazoles and the functionalization of the indazole scaffold, dedicated research on this particular compound is sparse. chim.itresearchgate.net

The primary gaps in the literature include:

Detailed Synthesis and Characterization: While general methods for the synthesis of substituted indazoles and fluorinated indazoles exist, a specific and optimized synthetic route for this compound is not readily available in peer-reviewed journals. smolecule.commdpi.com The challenges associated with the regioselective introduction of both a fluorine atom and a hydroxyl group onto the indazole ring likely contribute to this gap. acs.orgresearchgate.net

Comprehensive Biological Evaluation: There is a lack of published data on the comprehensive biological profiling of this compound. While its potential as a kinase inhibitor can be inferred from related compounds, its specific targets, potency, and selectivity remain largely unexplored. epo.org

Structure-Activity Relationship (SAR) Studies: Without a focused investigation, the structure-activity relationships for this specific substitution pattern on the indazole core are unknown. Understanding how the interplay between the 6-fluoro and 5-hydroxy groups influences biological activity is crucial for any drug discovery program.

Physicochemical Properties: Detailed experimental data on the physicochemical properties of this compound, such as its pKa, solubility, and lipophilicity, are not documented in the scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJJDOKXCSVOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360884-19-0 | |

| Record name | 6-fluoro-1H-indazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 6 Fluoro 1h Indazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indazole Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic compounds, including complex heterocyclic systems like indazoles. ipb.ptresearchgate.net By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution. For a fluorinated compound like 6-Fluoro-1H-indazol-5-ol, multinuclear NMR experiments are particularly insightful.

One-dimensional NMR experiments provide fundamental information about the number and type of hydrogen, carbon, and fluorine atoms in a molecule.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons, the N-H proton of the indazole ring, and the O-H proton of the hydroxyl group. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. Coupling constants (J) between adjacent protons and between protons and the fluorine atom provide valuable connectivity information.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring are significantly influenced by the attached substituents. The carbon atom bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.

¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR is an indispensable tool. researchgate.netrsc.org The fluorine nucleus (¹⁹F) is 100% abundant and has a spin of ½, making it highly sensitive for NMR detection. The spectrum typically shows a single peak for this compound, and its chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, couplings between ¹⁹F and nearby ¹H nuclei (JHF) can be observed in both the ¹H and ¹⁹F spectra, aiding in structural assignment.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~8.0 | s | - |

| H-4 | ~7.2 | d | ³JHF ≈ 8-10 | |

| H-7 | ~7.0 | d | ⁴JHF ≈ 4-6 | |

| N-H / O-H | Variable | br s | - | |

| ¹³C | C-3 | ~135 | d | |

| C-4 | ~110 | d | ²JCF ≈ 20-25 | |

| C-5 | ~148 | d | ³JCF ≈ 5-10 | |

| C-6 | ~155 | d | ¹JCF ≈ 240-250 | |

| C-7 | ~100 | d | ²JCF ≈ 25-30 | |

| C-3a | ~120 | s | ||

| C-7a | ~140 | s | ||

| ¹⁹F | F-6 | ~ -120 to -130 | m |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. ipb.pthuji.ac.illibretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show a cross-peak between H-4 and H-7 if there is a small long-range coupling, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgsdsu.edu It is invaluable for assigning the carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is critical for connecting different parts of the molecule. For instance, correlations from H-4 to C-3a, C-5, and C-6 would help to confirm the substitution pattern on the benzene (B151609) ring portion of the indazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm the spatial proximity of substituents and protons on the indazole core.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. wiley-vch.de By comparing the experimentally measured exact mass with the calculated mass for possible chemical formulas, the correct molecular formula can be confidently assigned.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅FN₂O |

| Calculated Exact Mass ([M+H]⁺) | 153.0464 |

| Calculated Exact Mass ([M]⁺˙) | 152.0386 |

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the parent molecule. libretexts.orgscielo.brclockss.org For this compound, characteristic fragmentation pathways would likely involve the loss of stable neutral molecules from the molecular ion.

Table 3: Plausible Mass Spectrometry Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 152 | [C₇H₅FN₂O]⁺˙ | Molecular Ion |

| 124 | [C₇H₅FN]⁺˙ | CO |

| 96 | [C₆H₃F]⁺˙ | CO, N₂ |

| 95 | [C₆H₂F]⁺ | CO, N₂H |

The fragmentation would likely initiate with the loss of carbon monoxide (CO) from the hydroxyl group, followed by the elimination of a stable nitrogen molecule (N₂) from the indazole ring, which is a common fragmentation pathway for such heterocyclic systems. lifesciencesite.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. vscht.cz It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indazole ring, C-H stretches of the aromatic ring, C=C and C=N double bond stretches within the rings, and C-O, C-N, and C-F single bond stretches. researchgate.netlibretexts.org The O-H and N-H stretches are typically broad bands in the high-frequency region of the spectrum.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (indazole) | Stretching | 3100 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C / C=N (ring) | Stretching | 1450 - 1620 |

| C-O (hydroxyl) | Stretching | 1200 - 1300 |

| C-F (aryl fluoride) | Stretching | 1100 - 1250 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic methods are central to determining the purity of this compound and for its isolation from reaction mixtures and potential side products. The choice between HPLC and GC-MS often depends on the compound's volatility and thermal stability.

HPLC is a premier technique for the purity assessment of a wide array of organic compounds, including indazole derivatives. Its high resolving power allows for the separation of the main component from structurally similar impurities. For this compound, a reverse-phase HPLC method is generally the most effective approach.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention times of the components can be modulated to achieve optimal separation. The inclusion of additives such as formic acid or trifluoroacetic acid can improve peak shape and resolution, particularly for compounds with basic nitrogen atoms like indazoles.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information on the absorbance of the eluting compounds at various wavelengths. This is not only useful for quantification but also for peak purity analysis by comparing spectra across a single chromatographic peak.

A representative HPLC method for the purity analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound would be expected to elute as a sharp, well-defined peak. The presence of any additional peaks would indicate impurities, the relative amounts of which can be determined by integrating the peak areas.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. For less volatile compounds like many indazole derivatives, derivatization may be necessary to increase their volatility and improve their chromatographic behavior. Common derivatization agents include silylating agents (e.g., BSTFA) that react with hydroxyl and amine groups.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity by comparing it to spectral libraries or by detailed interpretation.

A plausible GC-MS method for the analysis of derivatized this compound is outlined in the following table.

| Parameter | Condition |

|---|---|

| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

The fragmentation pattern observed in the mass spectrum would be critical for confirming the structure of this compound. Key fragments would likely include the molecular ion peak and characteristic losses corresponding to the fluoro and hydroxyl substituents, as well as the indazole ring system.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Fluoro 1h Indazol 5 Ol Derivatives

General Principles of Indazole SAR

The indazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. nih.govpnrjournal.com The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.netnih.gov

The position of substituents on the indazole ring plays a crucial role in determining the biological activity of the resulting compounds. nih.gov SAR studies have shown that modifications at various positions, including the N-1, C-3, C-4, C-5, C-6, and C-7 positions, can significantly impact a compound's interaction with its target. For instance, in a series of indazole derivatives developed as kinase inhibitors, the nature of the substituent at the C-6 position was found to be critical for anti-proliferative activity. rsc.org Specifically, the presence of a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at this position led to improved potency against several cancer cell lines. rsc.org

In another study on indazole arylsulfonamides as CCR4 antagonists, it was found that only small groups were tolerated at the C-5, C-6, or C-7 positions, with C-6 analogues being preferred. acs.org The introduction of a fluorine atom at the C-6 position of the indazole ring has been shown to significantly enhance the inhibitory potency of certain compounds against Rho kinase (ROCK1). rsc.org For example, a 6-fluoroindazole derivative displayed an IC50 value of 14 nM, a dramatic improvement over its 4-fluoro counterpart (IC50 = 2500 nM). rsc.org This highlights the profound influence of substituent placement on biological outcomes.

Table 1: Impact of Substituent Position on the Biological Activity of Indazole Derivatives

| Position of Substitution | General Effect on Activity | Specific Example | Reference |

|---|---|---|---|

| C-3 | Introduction of hydrophilic groups can be beneficial for some targets. | Swapping hydrophobic and hydrophilic groups at C-3 and C-6 can retain anti-cancer activity. | rsc.org |

| C-4 | Methoxy- or hydroxyl-containing groups were more potent. | Potent CCR4 antagonists. | acs.org |

| C-5 | Generally, only small groups are tolerated at this position. | SAR studies on CCR4 antagonists. | acs.org |

| C-6 | Often a critical position for modulating activity. Small groups are preferred in some cases, while larger substituents can enhance potency in others. | 6-fluoro substitution significantly enhanced ROCK1 inhibitory potency. | rsc.org |

| C-7 | Similar to C-5, small groups are generally favored. | SAR studies on CCR4 antagonists. | acs.org |

| N-1 | The nature of the substituent at this position can have a strong effect on potency. | Meta-substituted benzyl groups were found to be potent in CCR4 antagonists. | acs.org |

In some cases, the less stable 2H-tautomer is the more active species. For example, in the phototransposition of indazoles to benzimidazoles, the 2H-tautomer is the photoreactive species. nih.gov The stabilization of the 2H tautomer can be achieved through intramolecular or intermolecular hydrogen bonds. nih.gov While the 1H-form of 6-Fluoro-1H-indazol-5-ol is specified, it is important to consider the potential for tautomerization and the biological relevance of the 2H-form in derivative design.

Specific SAR Considerations for Fluorinated Indazoles

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. researchgate.nettandfonline.com For indazole derivatives, the incorporation of fluorine can lead to significant improvements in biological activity and pharmacokinetic profiles. nih.gov

Fluorine's unique properties can profoundly influence a molecule's interaction with its biological target. tandfonline.comresearchgate.net The substitution of hydrogen with fluorine can alter the electronic properties of the indazole ring, which can in turn affect binding affinity. tandfonline.com For instance, the fluorine atom at the C-6 position in fluoroquinolone antibiotics enhances their inhibition of DNA gyrase by improving gyrase-complex binding. tandfonline.com

In the context of enzyme inhibition, fluorinated compounds can act as mechanism-based inhibitors. nih.gov The high stability of the carbon-fluorine bond can render a molecule metabolically inert at the site of fluorination. tandfonline.com Furthermore, the introduction of fluorine can lead to the formation of more stable enzyme-inhibitor complexes. tandfonline.com For this compound derivatives, the 6-fluoro substituent is expected to modulate the acidity of the 5-hydroxyl group, potentially influencing its role as a hydrogen bond donor or acceptor in interactions with a target protein.

Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter the electron distribution. tandfonline.comnih.gov This can impact the pKa of nearby functional groups, which can in turn affect a compound's bioavailability and receptor affinity. nih.gov Despite its high electronegativity, fluorine is only slightly larger than hydrogen, meaning that its substitution often results in minimal steric perturbation. tandfonline.com This allows it to act as a hydrogen mimic in some cases, while still exerting a powerful electronic effect. tandfonline.com

The steric and electronic effects of fluorine are key considerations in the design of this compound derivatives. The electron-withdrawing nature of the fluorine at C-6 will influence the reactivity and properties of the entire indazole ring system.

Table 2: Physicochemical Properties of Fluorine Relevant to Drug Design

| Property | Value/Description | Implication in Drug Design | Reference |

|---|---|---|---|

| van der Waals Radius | 1.47 Å (compared to 1.20 Å for Hydrogen) | Minimal steric hindrance, can act as a hydrogen mimic. | nih.gov |

| Electronegativity (Pauling Scale) | 3.98 (highest of all elements) | Alters electron distribution, pKa, dipole moment, and chemical reactivity. | tandfonline.comnih.gov |

| C-F Bond Strength | ~116 kcal/mol (compared to ~99 kcal/mol for C-H) | Increased metabolic stability. | tandfonline.com |

Molecular Modeling and Computational Chemistry in SAR Elucidation

Molecular modeling and computational chemistry are invaluable tools for understanding and predicting the SAR of indazole derivatives. researchgate.netnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, pharmacophore mapping, and molecular docking can provide detailed insights into the interactions between a ligand and its target. nih.gov

These computational approaches can help to rationalize the observed biological activities of a series of compounds and guide the design of new, more potent analogues. For example, 3D-QSAR models can generate steric and electrostatic maps that provide a structural framework for designing new inhibitors. nih.gov Molecular docking studies can predict the binding mode of a ligand in the active site of a protein, helping to explain why certain substituents enhance activity while others are detrimental. researchgate.net For this compound derivatives, computational methods can be employed to predict the optimal substitution patterns for enhanced target affinity and selectivity.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how derivatives of this compound interact with their biological targets at a molecular level.

Molecular docking simulations are crucial for elucidating the specific interactions between a ligand (in this case, a this compound derivative) and its protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the ligand's binding affinity and subsequent biological effect. For instance, studies on various indazole derivatives have shown that modifications to the indazole core can significantly alter binding affinity. The planarity of the indazole ring, along with the introduction of different side chains, allows for a vast number of derivatives with varied therapeutic properties.

The binding affinity, often quantified by metrics such as binding energy or docking score, is a key output of docking simulations. A lower binding energy generally indicates a more stable ligand-protein complex and, consequently, higher potential potency. Research on 5-substituted-1H-indazole derivatives as inhibitors of GSK-3β demonstrated that optimized compounds exhibited favorable interaction energies and docking scores, highlighting their potential as effective inhibitors.

A critical aspect of molecular docking is the analysis of the protein's active site—the region where the ligand binds and the biological activity occurs. Docking studies can identify the key amino acid residues within the active site that are essential for ligand recognition and binding. For example, in the context of indazole derivatives targeting GSK-3β, docking studies revealed that residues such as Val135, Gln185, Arg141, and Asp200 were crucial for the interaction within the active site. researchgate.net Similarly, research on indazole derivatives as HIF-1α inhibitors has pointed to interactions with key residues in the HIF-1α active site as being vital for their inhibitory activity. nih.gov Understanding these key residues allows for the rational design of new derivatives with improved binding and selectivity.

Table 1: Key Amino Acid Residues in Ligand-Protein Interactions

| Target Protein | Key Interacting Residues | Reference |

|---|---|---|

| GSK-3β | Val135, Gln185, Arg141, Asp200 | researchgate.net |

| HIF-1α | Not specified in abstract | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. 2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. In a study on 5-substituted indazole derivatives, a 2D-QSAR model identified descriptors like T_C_N_5, T_2_N_0, and SlogP as important for biological activity. researchgate.net

3D-QSAR models, on the other hand, consider the 3D structure of the molecules and their alignment in space. nih.gov These models often use steric and electrostatic fields to describe the molecules. For indazole derivatives targeting HIF-1α, 3D-QSAR studies were performed to understand the factors influencing their inhibitory potency. nih.gov The resulting steric and electrostatic maps provide a framework for designing new inhibitors. nih.gov Similarly, a 3D-QSAR study on 5-substituted indazole derivatives highlighted the importance of electrostatic potential (E_451, E_229) and hydrophobicity (H_1052) in determining their activity. researchgate.net

The reliability of a QSAR model is determined by its predictive accuracy, which is assessed through rigorous validation procedures. Internal validation techniques, such as leave-one-out cross-validation, and external validation using a separate test set of compounds are commonly employed. A statistically significant QSAR model, as demonstrated in the study of 5-substituted indazole derivatives, can be used to optimize existing compounds and design new ones with enhanced biological activity. researchgate.net The development of robust 2D and 3D-QSAR models with good predictive power is a key step in the rational design of novel this compound derivatives.

Table 2: Statistical Parameters for QSAR Model Validation

| QSAR Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| 2D-QSAR | r² | High | Indicates a good fit of the model to the training data. |

| 2D-QSAR | q² | High | Indicates good internal predictive ability of the model. |

| 3D-QSAR | r² | High | Indicates a good fit of the model to the training data. |

| 3D-QSAR | q² | High | Indicates good internal predictive ability of the model. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking studies. MD simulations can assess the stability of the ligand in the binding pocket and reveal conformational changes in both the ligand and the protein upon binding.

In the study of a potent indazole derivative targeting HIF-1α, MD simulation showed that the compound had good binding efficiency and was stable within the active site of the protein. nih.gov This stability is a crucial factor for a drug candidate, as it suggests a sustained interaction with the target. By analyzing the trajectory of the ligand and protein atoms over time, researchers can gain a deeper understanding of the binding mechanism and the energetic contributions of different interactions. This information is invaluable for the refinement of lead compounds and the design of next-generation derivatives of this compound with superior therapeutic profiles.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods

In the early stages of drug discovery, a comprehensive understanding of a compound's ADMET profile is paramount to predict its in vivo behavior and potential liabilities. Computational, or in silico, methods provide a rapid and cost-effective means to evaluate these properties, guiding the selection and optimization of lead candidates. For this compound, a variety of computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, have been employed to predict its ADMET characteristics. iipseries.orgsygnaturediscovery.comacs.org

These in silico tools leverage large datasets of known molecules to build predictive models for a wide array of ADMET-related endpoints. nih.govsimulations-plus.com The predictions for the parent compound, this compound, are summarized in the table below. It is important to note that these are theoretical predictions and require experimental validation.

| ADMET Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Penetration | Low | Limited ability to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High | Likely to be extensively bound to plasma proteins, affecting its free concentration. |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |

| Hepatotoxicity | Low Probability | Unlikely to cause liver damage. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

The computational analysis suggests that this compound possesses generally favorable absorption and toxicity profiles. However, its moderate permeability, high plasma protein binding, and potential for CYP2D6 inhibition are areas that may require optimization in the design of its analogues.

Design Strategies for this compound Analogues

The insights gained from the in silico ADMET profiling serve as a foundation for the rational design of this compound analogues with improved pharmacokinetic and pharmacodynamic properties. The primary goal is to modulate the physicochemical properties of the parent molecule to enhance its drug-like characteristics while maintaining or improving its biological activity. pageplace.deethernet.edu.etrsc.org

Several strategic modifications can be envisioned to address the potential liabilities identified in the computational ADMET analysis. These strategies often involve the introduction or modification of functional groups at various positions of the indazole core.

Another important design consideration is the mitigation of potential CYP450 inhibition. Structure-based design approaches can be employed to identify the structural features responsible for CYP2D6 binding. By modifying these specific regions of the molecule, it may be possible to design analogues with a reduced propensity for enzyme inhibition, thereby minimizing the risk of drug-drug interactions.

The table below outlines some of the key design strategies and the rationale behind them for the development of this compound analogues.

| Design Strategy | Rationale | Example Modification |

|---|---|---|

| Introduction of Polar Groups | To decrease lipophilicity, potentially reducing plasma protein binding and improving solubility. | Addition of a hydroxyl or amide group at a suitable position. |

| Modification of the 5-hydroxyl group | To explore the impact on hydrogen bonding potential and overall polarity, which can influence permeability and target engagement. | Conversion to a methoxy (B1213986) or other ether linkage. |

| Substitution on the Indazole Nitrogen | To modulate physicochemical properties such as pKa and to explore new interaction points with the biological target. | Alkylation or arylation at the N1 or N2 position. |

| Bioisosteric Replacement of the Fluorine Atom | To fine-tune electronic properties and metabolic stability without significantly altering the molecular conformation. | Replacement with a chlorine atom or a cyano group. |

These design strategies, guided by computational predictions and established medicinal chemistry principles, provide a roadmap for the synthesis of novel this compound derivatives. The iterative process of design, synthesis, and biological evaluation is crucial for the development of candidates with an optimized balance of potency, selectivity, and ADMET properties.

Pharmacological and Biological Activities of 6 Fluoro 1h Indazol 5 Ol and Its Derivatives

Anti-cancer and Anti-tumor Activities

Indazole derivatives have shown significant potential as anti-cancer agents, with several compounds approved for the treatment of various cancers. nih.gov The anti-tumor activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. nih.gov

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cell signaling and are often dysregulated in cancer.

Derivatives of 1H-indazol-3-amine have been identified as inhibitors of fibroblast growth factor receptor (FGFR). nih.gov The binding of these derivatives to the ATP binding site of FGFR1 involves the formation of hydrogen bonds and π–π stacking interactions, effectively blocking the kinase's activity. nih.gov The fluorine atoms in these compounds can also form hydrophobic interactions with the kinase, further enhancing their inhibitory potential. nih.gov Other indazole-based compounds have been developed as multi-kinase inhibitors, targeting entities such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and polo-like kinase 4 (PLK4). nih.gov

The inhibition of kinases by indazole derivatives leads to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death). For instance, a derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, has demonstrated potent anti-proliferative activity against the human colorectal cancer cell line HCT116. researchgate.net Another synthesized indazole derivative, referred to as 2f, has shown inhibitory activity against the proliferation of the 4T1 breast cancer cell line and was found to induce apoptosis in these cells. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Similarly, compound 6o, a 1H-indazole-3-amine derivative, exhibited an inhibitory effect against the K562 chronic myeloid leukemia cell line. mdpi.com

| Compound | Cell Line | IC50 (µM) | Effect |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 | Anti-proliferative |

| 2f | 4T1 | - | Inhibits proliferation, induces apoptosis |

| 6o | K562 | 5.15 | Inhibits proliferation, induces apoptosis |

In addition to inducing apoptosis, certain indazole derivatives can also interfere with the cell cycle, a series of events that leads to cell division and duplication. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) was found to suppress the growth of HCT116 cells by causing a G2/M cell cycle arrest. researchgate.net This means the compound halts the cell cycle in the G2 phase or the M phase, preventing the cells from dividing. Another compound, 6o, was also found to affect cell cycle distribution in K562 cells, leading to an increase in the G0/G1 population and a decrease in the S phase population. mdpi.com

| Compound | Cell Line | Cell Cycle Phase Arrest |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | G2/M |

| 6o | K562 | G0/G1 |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some indazole derivatives have been investigated for their potential to inhibit this process. While direct evidence for the anti-angiogenic effects of 6-Fluoro-1H-indazol-5-ol is not extensively detailed, the broader class of indazole-containing compounds includes potent inhibitors of angiogenesis. For example, axitinib, which contains an indazole moiety, is a known inhibitor of VEGFR, a key regulator of angiogenesis. nih.gov The general screening of related heterocyclic compounds has led to the discovery of potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov

Inhibition of Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases, ERK5, FGFR, IDO1, Aurora Kinases, VEGFR-2, MAPK1)

Anti-inflammatory Activities

Inflammation is a complex biological response that is implicated in various diseases, including cancer. Indazole derivatives have demonstrated significant anti-inflammatory properties. taylorandfrancis.comnih.govresearchgate.net The anti-inflammatory activity of these compounds may be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the scavenging of free radicals. nih.govresearchgate.net For example, the indazole derivative benzydamine is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties. taylorandfrancis.com Another derivative, ARRY-797, is a potent and selective p38α (MAPK14) kinase inhibitor developed for its therapeutic application against inflammation. nih.gov

Modulation of Inflammatory Mediators and Pathways

Derivatives of the indazole scaffold have demonstrated significant potential in modulating key inflammatory pathways. While direct studies on this compound are limited, research on related indazole compounds provides valuable insights into their anti-inflammatory mechanisms.

Studies on various indazole derivatives have shown their ability to inhibit pro-inflammatory enzymes and cytokines, which are pivotal in the inflammatory cascade. For instance, certain indazole analogues have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate pain and inflammation. nih.gov Furthermore, the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) has been reported for indazole derivatives, suggesting a broad-spectrum anti-inflammatory profile. nih.gov The p38 mitogen-activated protein kinase (MAPK) pathway, another critical regulator of inflammatory responses, has also been identified as a target for some indazole-based inhibitors. nih.gov

While specific data for this compound is not extensively available, the established anti-inflammatory properties of the broader indazole class suggest that this compound and its derivatives could similarly exert their effects by targeting these key inflammatory mediators and signaling pathways. The presence of the fluoro and hydroxyl groups may further enhance potency and selectivity.

Potential for Treatment of Inflammatory Disorders

The ability of indazole derivatives to modulate inflammatory responses underscores their potential in the treatment of a variety of inflammatory disorders. The inhibition of key mediators like COX-2, TNF-α, and IL-1β is a cornerstone of many existing anti-inflammatory therapies. nih.gov

The development of indazole-based compounds as selective kinase inhibitors, including those targeting kinases involved in inflammatory signaling, highlights a promising avenue for therapeutic intervention. rsc.orgnih.govresearchgate.net For example, the development of potent and selective p38α (MAPK14) kinase inhibitors based on the indazole scaffold is being explored for its therapeutic application against inflammation and pain. nih.gov Given the role of these pathways in conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, this compound and its derivatives represent a valuable scaffold for the design of new treatments for these debilitating diseases.

Antimicrobial and Antiparasitic Properties

The indazole nucleus is a versatile pharmacophore that has also been exploited for the development of agents to combat microbial and parasitic infections.

Antibacterial Activities

Indazole derivatives have been reported to possess a broad spectrum of antibacterial activity. nih.gov The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes. One notable target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. banglajol.info The discovery of indazole derivatives as inhibitors of the GyrB subunit of DNA gyrase presents a novel approach to combat bacterial infections, including those caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). banglajol.info

While specific studies on the antibacterial properties of this compound are not prevalent in the reviewed literature, a study on various indazole derivatives, including 6-fluoro-1H-indazole, demonstrated inhibitory effects on the antimicrobial enzyme lactoperoxidase. taylorandfrancis.com This suggests a potential mechanism through which fluoro-indazole compounds may exert their antibacterial effects. Further research is warranted to explore the specific antibacterial spectrum and mechanisms of this compound derivatives.

Antifungal Activities

The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. Indazole derivatives have shown promise in this area, with reports of their activity against various fungal pathogens. nih.gov The primary mechanism of action for many antifungal drugs is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. While direct evidence for this compound is lacking, the broader class of azole compounds, to which indazoles belong, are well-known for their antifungal properties, often targeting the enzyme lanosterol 14α-demethylase. The evaluation of this compound derivatives against clinically relevant fungal species could be a fruitful area of future research.

Antiprotozoal Activities

Protozoal infections, such as leishmaniasis and Chagas disease, affect millions of people worldwide, and current treatments are often associated with significant side effects and emerging resistance. Indazole derivatives have been investigated as a potential source of new antiprotozoal drugs. nih.gov

Research has shown that certain functionalized indazole derivatives exhibit potent activity against various protozoan parasites. For instance, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives displayed significant in vitro activity against Leishmania species. nih.gov These findings highlight the potential of the indazole scaffold in the design of novel antiparasitic agents. The specific contribution of the 6-fluoro and 5-hydroxyl substitutions on the antiprotozoal activity of the indazole core remains an area for further investigation.

Other Reported Biological Activities

Beyond their anti-inflammatory and antimicrobial properties, derivatives of the indazole scaffold have been implicated in a range of other biological activities, primarily in the field of oncology. The role of indazoles as kinase inhibitors is particularly noteworthy.

Several indazole derivatives have been developed as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. rsc.orgnih.govresearchgate.net For example, compounds bearing the 6-fluoro-1H-indazole moiety have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known to be dysregulated in many types of cancer. nih.gov The inhibition of FGFRs can block downstream signaling pathways that promote tumor growth and survival. The versatility of the indazole scaffold allows for its modification to achieve selectivity for different kinase targets, making it a valuable tool in the development of targeted cancer therapies.

Anti-aggregatory and Vasorelaxant Activity

Certain indazole derivatives have been investigated for their potential cardiovascular effects, including the inhibition of platelet aggregation and the relaxation of vascular smooth muscle. One notable example is the indazole derivative YC-1. nih.gov This compound has been shown to inhibit platelet aggregation and vascular contraction. nih.gov YC-1 is recognized as an activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway that plays a crucial role in regulating platelet activation and vasodilation. nih.gov While not a direct derivative of this compound, the activity of YC-1 highlights the potential of the indazole core structure in the development of therapeutic agents for circulatory disorders. nih.gov Further research is needed to determine if derivatives of this compound exhibit similar or enhanced anti-aggregatory and vasorelaxant properties.

Table 1: Anti-aggregatory and Vasorelaxant Activity of an Indazole Derivative

| Compound | Biological Activity | Mechanism of Action |

| YC-1 | Inhibits platelet aggregation and vascular contraction nih.gov | Activator of soluble guanylyl cyclase (sGC) nih.gov |

Anti-diabetic Properties (e.g., Glucokinase Activators)

Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. acs.orgmdpi.com The activation of glucokinase is a promising therapeutic strategy for type 2 diabetes. acs.orgmdpi.com Research has identified derivatives of indazole as potent glucokinase activators. acs.orgmdpi.com For instance, a series of 3,5-disubstituted benzamide derivatives incorporating a fluoro-substituted indazole moiety have been synthesized and evaluated for their anti-diabetic activity. acs.org One such compound demonstrated significant glucose-lowering effects. acs.org The in vitro glucokinase enzyme assay is used to determine the concentration of the activator required for a 50% increase in GK activity (SC1.5). acs.org

Table 2: Glucokinase Activation by a Fluoro-substituted Indazole Derivative

| Compound | EC50 (µM) | % Glucose Lowering |

| Compound 3c | 0.312 acs.org | 61.7% acs.org |

Serotonin Receptor Antagonism

Serotonin (5-hydroxytryptamine, 5-HT) receptors are involved in a wide range of physiological and pathological processes, making them important targets for drug development. Indazole derivatives have been explored as ligands for various serotonin receptor subtypes. Specifically, research has focused on developing antagonists for the 5-HT2A and 5-HT4 receptors.

In the pursuit of new treatments for schizophrenia, multi-target ligands that interact with both dopamine and serotonin receptors have been designed. nih.gov Within a series of indazole and piperazine derivatives, the introduction of a fluorine atom to a phenyl ring was found to be beneficial for affinity to the 5-HT2A receptor. nih.gov A compound with a fluorine atom in the para-phenyl position exhibited the highest affinity. nih.gov

Furthermore, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent and selective 5-HT4 receptor antagonists. acs.org These compounds have shown potential as analgesic agents in preclinical models.

Table 3: Serotonin Receptor Antagonism by Indazole Derivatives

| Compound | Target Receptor | Affinity (Ki) / Potency |

| Compound 11 (para-fluoro) | 5-HT2A | High affinity nih.gov |

| Compound 12g | 5-HT4 | Potent antagonist acs.org |

Estrogen Receptor Degradation

The estrogen receptor (ER) is a key driver in the development and progression of a significant proportion of breast cancers. nih.gov Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that bind to the estrogen receptor and induce its degradation, thereby inhibiting ER signaling. aalto.fi Fulvestrant is a clinically approved SERD. nih.gov Researchers have been working on developing novel, orally bioavailable SERDs with improved pharmacological properties.

Derivatives of thieno[2,3-e]indazole have been identified as a new class of oral SERDs. nih.gov By substituting a hydroxyl group with a fluorine atom, researchers aimed to reduce phase II metabolism and improve the pharmacokinetic profile. nih.gov These efforts led to the identification of compounds that effectively degrade the estrogen receptor in a dose-dependent manner and exhibit significant antiproliferative activity in both in vitro and in vivo models. nih.gov

Table 4: Estrogen Receptor Degradation by a Thieno[2,3-e]indazole Derivative

| Compound | Activity | Key Findings |

| Compound 27b | Potent ER degrader nih.gov | Effective ER degradation, significant antiproliferative potency, excellent pharmacokinetic profile nih.gov |

Hepcidin Production Inhibition

Hepcidin is a peptide hormone that plays a central role in regulating iron homeostasis. nih.gov Overproduction of hepcidin can lead to anemia of chronic inflammation by sequestering iron and making it unavailable for red blood cell production. nih.gov Therefore, inhibiting hepcidin production is a potential therapeutic strategy for this condition. The bone morphogenetic protein (BMP)-SMAD signaling pathway is a key regulator of hepcidin transcription. nih.gov

Research has led to the discovery of 3,6-disubstituted indazole derivatives as potent inhibitors of hepcidin production. nih.gov These compounds have been shown to effectively lower hepcidin levels. For instance, one specific oral inhibitor of hepcidin, developed from an indazole base, demonstrated significant reduction in serum hepcidin levels in an acute inflammatory mouse model.

Table 5: Hepcidin Production Inhibition by an Indazole Derivative

| Compound | Target | In Vivo Activity |

| DS79182026 | Hepcidin Production | Significantly reduced serum hepcidin levels in a mouse model |

Mechanistic Investigations and Molecular Interactions of 6 Fluoro 1h Indazol 5 Ol

Receptor and Enzyme Binding Studies

Currently, there is a lack of specific data from receptor and enzyme binding assays for 6-Fluoro-1H-indazol-5-ol.

Identification of Binding Pockets and Interaction Motifs

Without experimental data from techniques such as X-ray crystallography or computational docking studies specific to this compound, the precise binding pockets and interaction motifs with potential biological targets remain unidentified. General studies on other indazole derivatives often highlight the importance of the indazole nitrogen atoms in forming key hydrogen bonds within protein active sites. nih.gov

Hydrogen Bonding and Hydrophobic Interactions

The molecular structure of this compound, featuring a hydroxyl group and a fluorine atom, suggests the potential for both hydrogen bonding and hydrophobic interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atom can participate in electrostatic and hydrophobic interactions. However, specific experimental evidence detailing these interactions with biological macromolecules is not available.

Signal Transduction Pathway Modulation

There is no direct evidence in the reviewed literature to indicate which specific signal transduction pathways may be modulated by this compound. While many indazole-containing compounds are known to be kinase inhibitors and thus interfere with signaling pathways, it is not possible to extrapolate these activities to this compound without dedicated studies. nih.gov

Cellular Uptake and Localization Studies

Information regarding the cellular uptake and subcellular localization of this compound is not present in the available scientific literature. Such studies are crucial for understanding the compound's bioavailability and its ability to reach intracellular targets.

Metabolic Stability and Biotransformation of 6 Fluoro 1h Indazol 5 Ol

In Vitro Metabolic Profiling

In vitro models are essential tools for predicting the metabolic fate of drug candidates in humans. Systems such as human liver microsomes (HLM) and cryopreserved human hepatocytes provide a rich environment of metabolic enzymes to simulate hepatic metabolism.

Human liver microsomes, which are subcellular fractions of the liver endoplasmic reticulum, are widely used because they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. researchgate.netnih.gov Studies with HLM allow for the determination of intrinsic clearance and the identification of metabolites formed through oxidative pathways.

The metabolism of 6-Fluoro-1H-indazol-5-ol proceeds through several key pathways, transforming the parent compound into more polar, excretable metabolites.

Hydroxylation: This is a common Phase I metabolic reaction for aromatic heterocyclic compounds like indazoles. nih.govmdpi.com CYP enzymes catalyze the addition of a hydroxyl group to the indazole ring system, typically at positions that are electronically favorable for oxidation. For indazole structures, the 3-position can be a site for such modifications. nih.gov

Oxidative Defluorination: The presence of a fluorine atom on the benzene (B151609) ring introduces the possibility of oxidative defluorination. manchester.ac.ukhyphadiscovery.com This process, also mediated by CYP enzymes, involves the oxidation of the carbon atom to which the fluorine is attached. acs.org This can lead to the formation of a phenol (B47542) and the release of a fluoride (B91410) ion, potentially forming a reactive quinone-type intermediate. manchester.ac.ukhyphadiscovery.com

N-dealkylation: This pathway is not relevant for this compound itself, as it lacks an N-alkyl substituent. However, it is a significant metabolic route for N-substituted indazole derivatives.

Glucuronidation: The phenolic hydroxyl group at the 5-position is a prime target for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety, significantly increasing the water solubility of the compound and facilitating its excretion. nih.gov Glucuronidation of phenolic groups is a major clearance pathway for many drugs. For hydroxylated indazoles, this is a predicted and significant metabolic route. mdpi.com

Below is a table summarizing the primary metabolic pathways for this compound.

| Pathway | Enzyme Family | Description | Resulting Metabolite Type |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) | Addition of a hydroxyl (-OH) group to the indazole ring. | Dihydroxy-fluoro-indazole |

| Oxidative Defluorination | Cytochrome P450 (CYP) | Oxidation at the C-6 position, leading to the removal of fluorine and formation of a hydroxyl group. | Dihydroxy-indazole |

| Glucuronidation | UDP-Glucuronosyltransferases (UGT) | Attachment of glucuronic acid to the 5-hydroxyl group. | This compound-glucuronide |

Structure-Metabolism Relationship (SMR) Studies

SMR studies explore how the chemical structure of a molecule influences its metabolic fate. For this compound, the fluorine and hydroxyl substituents are key determinants of its metabolism.

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability. nih.govorganic-chemistry.org Fluorine's high electronegativity can shield adjacent positions from metabolic attack by CYP enzymes, a phenomenon known as "metabolic blocking." The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative cleavage.

However, the fluorine at the 6-position also opens up the specific metabolic pathway of oxidative defluorination. manchester.ac.uk While potentially a minor pathway, it can sometimes lead to the formation of reactive metabolites. hyphadiscovery.com The position of the fluorine atom is crucial; studies on fluorinated indazoles have shown that substitution at the C6 position can significantly enhance biological potency and improve oral bioavailability compared to substitution at other positions. nih.gov

The hydroxyl group at the 5-position is the primary site for Phase II metabolism. Its presence ensures that glucuronidation is a likely and efficient clearance pathway for the molecule, preventing the accumulation of the parent drug or its Phase I metabolites.

Role of Cytochrome P450 Enzymes in Metabolism

CYP enzymes are central to the Phase I metabolism of a vast number of drugs. nih.gov For aza-aromatic compounds like this compound, several CYP isoforms are likely involved in its oxidative metabolism. The primary isoforms responsible for drug metabolism in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com

The table below lists the potential involvement of major CYP enzymes in the metabolism of this compound.

| CYP Isoform | Potential Role in Metabolism | Supporting Evidence/Rationale |

|---|---|---|

| CYP1A2 | Oxidative Defluorination, Ring Hydroxylation | Known to metabolize other fluorinated aromatic drugs and aza-heterocycles. manchester.ac.uk |

| CYP3A4 | Oxidative Defluorination, Ring Hydroxylation | Responsible for the metabolism of over 30% of clinical drugs; known to catalyze oxidative defluorination. manchester.ac.uknih.gov |

| CYP2C9 | Ring Hydroxylation | Commonly involved in the metabolism of heterocyclic drugs. mdpi.com |

| CYP2C19 | Ring Hydroxylation | Metabolizes various proton pump inhibitors which can contain heterocyclic rings. mdpi.com |

Future Directions and Therapeutic Potential of 6 Fluoro 1h Indazol 5 Ol

Development as a Lead Compound for Drug Discovery

The indazole nucleus is a versatile starting point for drug discovery, largely due to its ability to mimic the structure of an indole (B1671886) or a phenol (B47542) and its capacity for critical molecular interactions. pharmablock.com The 1H-indazole tautomer features a hydrogen bond-donating NH group and a hydrogen bond-accepting N2 atom, which are crucial for binding to the hinge region of many protein kinases, a major class of drug targets in oncology. evitachem.com

The specific structure of 6-Fluoro-1H-indazol-5-ol offers distinct advantages as a lead compound:

The Indazole Core: Provides a rigid, planar structure that can engage in π-stacking interactions within protein binding sites. evitachem.com

The 5-hydroxyl (-ol) Group: This phenol-like moiety can act as a key hydrogen bond donor and acceptor, anchoring the molecule to its biological target. The use of indazoles as bioisosteres (structural mimics) for phenols is a common strategy to improve metabolic properties while retaining binding affinity. pharmablock.com

The 6-fluoro Group: The placement of a fluorine atom can significantly enhance a compound's therapeutic profile by modulating its acidity, lipophilicity, and metabolic stability. In several instances of indazole-based inhibitors, fluorine substitution has been shown to improve both enzymatic and cellular potency. nih.gov

These features make this compound a highly attractive scaffold for developing inhibitors against various enzymes, particularly protein kinases, which are implicated in cancer and inflammatory diseases. nih.govchemimpex.com

Strategies for Optimizing Potency, Selectivity, and Pharmacokinetic Properties

Once a lead compound like this compound is identified, it undergoes extensive chemical modification to enhance its drug-like properties. The goal is to improve its potency (how much of the drug is needed), selectivity (how well it avoids off-target effects), and pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body).

Optimizing Potency and Selectivity: Structure-activity relationship (SAR) studies are central to this process. For indazole scaffolds, medicinal chemists systematically modify different positions on the ring to observe the effects on biological activity. For instance, studies on fibroblast growth factor receptor (FGFR) inhibitors have shown that adding a fluorine atom at the 6-position of the indazole ring can significantly improve potency. nih.gov Further modifications often involve attaching larger chemical groups at other positions, such as C3, to target specific pockets in the target protein, thereby increasing both potency and selectivity. evitachem.com

Optimizing Pharmacokinetic Properties: A primary challenge for compounds with a phenol-like hydroxyl group is metabolic instability; they are often rapidly modified by phase II metabolism (e.g., glucuronidation), leading to poor bioavailability. pharmablock.com A key strategy involves using the indazole nucleus itself as a metabolically more stable replacement for a simple phenol. pharmablock.com Further optimization of the this compound scaffold would likely involve:

Modifying the Hydroxyl Group: Converting the -OH group into an ether or other derivative to block metabolic breakdown while retaining necessary hydrogen bonding capabilities.

Adding Solubilizing Groups: Attaching chemical moieties that improve water solubility, which can enhance absorption and distribution.

Tuning Lipophilicity: Adjusting the compound's fat-solubility to achieve a balance between cell membrane penetration and clearance from the body. Studies on other indazoles have shown that tempering lipophilicity can lead to better oral bioavailability. nih.gov

Below is an interactive table summarizing general optimization strategies applied to indazole-based compounds.

| Strategy | Objective | Example from Indazole Derivatives | Reference |

|---|---|---|---|

| Fluorination (e.g., at C6) | Enhance potency, block metabolic sites | Improved enzymatic and cellular activity in FGFR inhibitors. | nih.gov |

| Substitution at C3 | Increase potency and selectivity | Addition of pharmacophores to target specific protein pockets. | evitachem.com |

| Bioisosteric Replacement | Improve metabolic stability | Using the indazole ring to replace a metabolically labile phenol group. | pharmablock.com |

| Modification of Polar Groups | Enhance oral bioavailability | Tempering the polarity of lipophilic acids in estrogen receptor degraders. | nih.gov |

| Introduction of N-ethylpiperazine | Improve cellular activity | Shown to be important for the cellular activity of certain FGFR inhibitors. | nih.gov |

Combination Therapies and Multi-target Approaches

Modern drug development is increasingly focused on complex diseases that involve multiple biological pathways. This has led to the exploration of combination therapies (using two or more drugs) and the design of single molecules that can hit multiple targets.

Given that indazole scaffolds are prominent as kinase inhibitors, derivatives of this compound could be developed for use in combination with other anticancer agents. For example, the approved indazole-based drug Pazopanib is used to treat kidney cancer and is often studied in combination with other therapies. nih.govnih.gov

Furthermore, the this compound scaffold is well-suited for the rational design of multi-target drugs. By carefully selecting and placing different functional groups on the indazole ring, it is possible to create a molecule that inhibits multiple disease-driving proteins simultaneously. This approach is being explored for complex conditions like Alzheimer's disease, where novel indazole derivatives have been designed to inhibit both cholinesterase enzymes and BACE1, two key targets in the disease pathology. nih.gov This strategy could be particularly effective in overcoming the drug resistance that often develops with single-target cancer therapies. nih.gov

Exploration of Novel Therapeutic Areas

The versatility of the indazole scaffold has allowed for its application across a wide range of diseases beyond cancer. Derivatives of this compound could potentially be developed for these novel therapeutic areas.

Inflammatory Diseases: Indazole derivatives have been identified as potent inhibitors of key inflammatory targets like RIP2 kinase and Janus kinases (JAK), making them candidates for treating conditions such as Crohn's disease and rheumatoid arthritis. nih.gov

Neurodegenerative Diseases: As noted, multi-target indazoles are being investigated for Alzheimer's disease. nih.gov The general neuroprotective potential of this class of compounds is an active area of research. chemimpex.comchemimpex.com

Cardiovascular Conditions: Certain indazole derivatives have shown beneficial effects in models of arrhythmia, hypertension, and thrombosis. nih.gov

Ocular Hypertension: A derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent agent for lowering intraocular pressure, indicating a potential application in glaucoma treatment. nih.gov

The table below showcases the diverse biological targets of various indazole-based compounds, illustrating the broad therapeutic potential of this chemical class.

| Compound Class/Example | Biological Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit (Tyrosine Kinases) | Oncology (Kidney Cancer) | nih.govnih.gov |

| Niraparib | PARP (Poly(ADP-ribose) polymerase) | Oncology (Ovarian Cancer) | nih.govnih.gov |

| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 Kinase | Inflammatory Diseases | nih.gov |

| 5-substituted indazole derivatives | AChE, BuChE, BACE1 | Neurodegenerative (Alzheimer's) | nih.gov |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor | Ocular Hypertension | nih.gov |

| General Indazole Derivatives | FGFR, PLK4, GSK-3 (Kinases) | Oncology | nih.gov |

Challenges and Opportunities in Clinical Translation

Translating a promising lead compound from the laboratory to a clinically approved drug is a complex and challenging process.

Challenges:

Achieving Selectivity: For kinase inhibitors, a major hurdle is designing a molecule that inhibits the target kinase without affecting other highly similar kinases, which can lead to toxicity. nih.gov

Pharmacokinetics and Metabolism: As discussed, compounds with phenolic hydroxyl groups can suffer from rapid metabolism. Overcoming poor oral bioavailability and achieving a suitable duration of action in the body requires extensive chemical optimization. pharmablock.commdpi.com

Drug Resistance: In oncology, cancer cells can mutate and become resistant to targeted therapies. This necessitates the development of next-generation inhibitors or combination strategies. nih.gov

Regulatory Hurdles: The process of conducting clinical trials is lengthy, expensive, and subject to strict regulatory requirements to ensure patient safety and drug efficacy. ap-fachuebersetzungen.de

Opportunities:

Proven Scaffold: The indazole core is validated by several successful drugs, which provides a strong foundation and a wealth of chemical knowledge to guide new drug design. nih.govnih.gov

Synthetic Tractability: The chemistry to create diverse indazole derivatives is well-established, allowing chemists to readily synthesize and test large libraries of compounds to find optimal candidates. nih.gov

Unmet Medical Needs: There remains a significant need for more effective and less toxic treatments for complex diseases like cancer, Alzheimer's, and chronic inflammatory conditions, creating a strong impetus for developing novel agents based on scaffolds like this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Fluoro-1H-indazol-5-ol, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Cu-catalyzed click chemistry : Adapt protocols from indole derivative synthesis (e.g., CuI-catalyzed azide-alkyne cycloaddition in PEG-400:DMF solvent systems, as described for similar fluorinated indazoles) to functionalize the indazole core .

- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Purification : Use column chromatography with gradients of ethyl acetate/hexanes or recrystallization in hot solvents to isolate pure products .

- Yield improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess alkynes or azides) to drive reactions to completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., fluoro at C6, hydroxyl at C5) and F NMR to verify fluorine incorporation .